molecular formula C19H29N3O4 B2431602 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097616-30-2

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2431602
CAS No.: 1097616-30-2
M. Wt: 363.458
InChI Key: POEVGBJSGVRHGC-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both aromatic and aliphatic amine groups, as well as a morpholine ring, which contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with a suitable acylating agent to form an intermediate amide.

    Introduction of the Morpholine Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholine group.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with a suitable carboxylic acid derivative, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid
  • 4-((3,5-Dimethylphenyl)amino)-2-((3-pyrrolidinopropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVGBJSGVRHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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